molecular formula C7H3ClF3NO2 B8406405 2-Amino-5-chloro-3,4,6-trifluorobenzoic acid

2-Amino-5-chloro-3,4,6-trifluorobenzoic acid

Cat. No.: B8406405
M. Wt: 225.55 g/mol
InChI Key: PMWQIKXUDUSWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-3,4,6-trifluorobenzoic acid is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

2-amino-5-chloro-3,4,6-trifluorobenzoic acid

InChI

InChI=1S/C7H3ClF3NO2/c8-2-3(9)1(7(13)14)6(12)5(11)4(2)10/h12H2,(H,13,14)

InChI Key

PMWQIKXUDUSWKO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

63.9 g (0.25 mol) of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid and 15 g of Raney nickel are suspended in 450 ml of ethanol. Hydrogenation is carried out at 10°-15° C. under a hydrogen pressure of 5-10 bar until the uptake of hydrogen has ended. The crude reaction mixture is poured onto 1 l of water. The carboxylic acid which has precipitated is dissolved by addition of 10% strength sodium hydroxide solution. When the catalyst has been filtered off with suction, a pH of 2-3 is established by addition of half-concentrated hydrochloric acid. The precipitate is filtered off with suction, washed with water and dried over KOH in a desiccator.
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five

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